molecular formula C14H13ClO B6371649 5-(4-Chloro-2-methylphenyl)-2-methylphenol CAS No. 1261917-18-3

5-(4-Chloro-2-methylphenyl)-2-methylphenol

Cat. No.: B6371649
CAS No.: 1261917-18-3
M. Wt: 232.70 g/mol
InChI Key: WMDLPCPCHNIBBK-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methylphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylphenol with a suitable methylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Various substituted phenols

Scientific Research Applications

5-(4-Chloro-2-methylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methylphenyl)-2-methylphenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, affecting their structure and function. The chlorine atom and methyl group can influence the compound’s reactivity and binding affinity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenol
  • 5-Chloro-2-methylphenol
  • 4-Chloro-3-methylphenol

Uniqueness

5-(4-Chloro-2-methylphenyl)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-chloro-2-methylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-3-4-11(8-14(9)16)13-6-5-12(15)7-10(13)2/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDLPCPCHNIBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)Cl)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683863
Record name 4'-Chloro-2',4-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-18-3
Record name 4'-Chloro-2',4-dimethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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